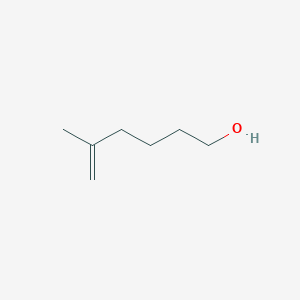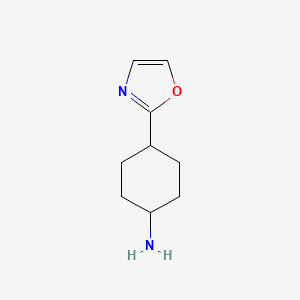
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an oxazole ring at the 2-position and an amine group at the 1-position The oxazole ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-2-YL)cyclohexan-1-amine typically involves the formation of the oxazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of a suitable precursor containing an amide and an aldehyde group under acidic conditions to form the oxazole ring. This is followed by a reductive amination reaction to introduce the amine group at the 1-position of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and high-pressure hydrogenation for the reductive amination step. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The oxazole ring can be reduced to form an oxazoline or oxazolidine ring.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic reagents (for alkylation).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Oxazol-2-YL)cyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler compound with a similar heterocyclic ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with a different arrangement.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine is unique due to the presence of both an oxazole ring and a cyclohexane ring with an amine group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(1,3-oxazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h5-8H,1-4,10H2 |
InChI Key |
FCOBFRNYKBTPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




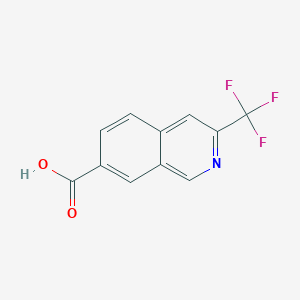
![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)

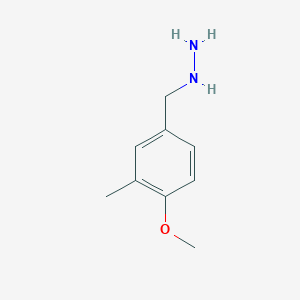
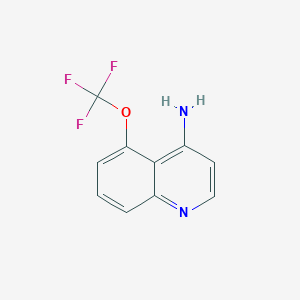
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
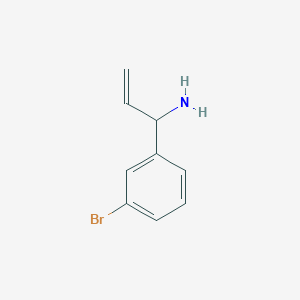
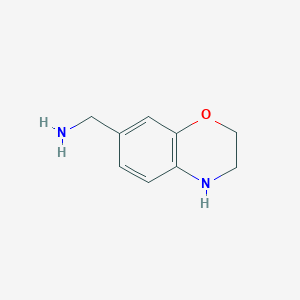
![(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)
